molecular formula C10H10FN3OS B1483372 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098038-98-1

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1483372
CAS No.: 2098038-98-1
M. Wt: 239.27 g/mol
InChI Key: FDMSOCRYUNUINA-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS 2098038-98-1) is a chemical compound with the molecular formula C10H10FN3OS and a molecular weight of 239.27 g/mol. It features a pyrazole carboxamide core, a scaffold recognized for its significant potential in therapeutic agent development . The structure is further modified with a 2-fluoroethyl group and a thiophene ring, both of which are privileged pharmacophores in medicinal chemistry. The thiophene moiety, in particular, is a prominent feature in numerous U.S. FDA-approved drugs and is valued for its role as a bioisostere, which can enhance metabolic stability and binding affinity in target molecules . Pyrazole carboxamide derivatives have been extensively researched for their diverse biological activities. Scientific literature indicates that related compounds demonstrate potent antifungal properties, with mechanistic studies showing they can disrupt mitochondrial function by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the respiratory chain, leading to the inhibition of fungal pathogens . Furthermore, the pyrazole nucleus is a key structural component in many biomolecules investigated as anticancer and anti-inflammatory therapeutics, often acting as inhibitors of key enzyme targets such as COX and various kinases . This combination of a pyrazole core with thiophene and fluoroalkyl substituents makes this compound a valuable building block for researchers in medicinal chemistry. It is suitable for constructing novel compound libraries for high-throughput screening, exploring structure-activity relationships (SAR), and developing potential agrochemicals or pharmaceutical candidates. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3OS/c11-3-4-14-8(10(12)15)6-7(13-14)9-2-1-5-16-9/h1-2,5-6H,3-4H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMSOCRYUNUINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C(=O)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a novel compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a pyrazole ring substituted with a thiophene moiety and a fluoroethyl group, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C10H10FN3OS
  • Molecular Weight : 239.27 g/mol
  • Structural Features :
    • Pyrazole ring
    • Thiophene substitution
    • Carboxamide functional group

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of the Fluoroethyl Group : Achieved through nucleophilic substitution reactions using fluoroethyl halides.
  • Attachment of the Thiophenyl Group : Often introduced via cross-coupling reactions such as Suzuki or Stille coupling.
  • Formation of the Carboxamide : Final step involving amidation reactions with appropriate amines.

The mechanism by which this compound exerts its biological effects likely involves modulation of specific molecular targets. The fluoroethyl and thiophene groups may enhance binding affinity and specificity towards these targets, potentially leading to altered enzyme activity or receptor modulation.

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related research provides insights into its potential applications:

  • Anticancer Studies : Investigations into similar pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting structural similarities have shown enhanced apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .
  • Molecular Docking Studies : Computational studies have suggested that modifications in the substituents can influence the binding affinity to biological targets significantly. These findings emphasize the importance of structural optimization in developing effective therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide N1: 2-fluoroethyl; C3: thiophen-2-yl 239.27 Thiophene enhances π-π interactions; fluoroethyl increases lipophilicity.
3,5-AB-CHMFUPPYCA N1: cyclohexylmethyl; C3: 4-fluorophenyl 401.45 Fluorophenyl and cyclohexylmethyl groups improve CNS penetration (synthetic cannabinoid analog).
Razaxaban (DPC 906) C3: trifluoromethyl; C5: aminobenzisoxazole-linked 635.49 (dihydrochloride) Potent Factor Xa inhibitor; trifluoromethyl enhances metabolic stability.
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid C3: thiophen-2-yl; C5: carboxylic acid 304.75 Carboxylic acid group improves solubility but reduces blood-brain barrier penetration.

Key Observations:

  • Thiophene vs.
  • Fluoroethyl vs. Alkyl Chains: The 2-fluoroethyl group in the target compound may confer greater metabolic stability than non-fluorinated alkyl chains (e.g., ethyl in ) due to reduced susceptibility to oxidative degradation .
  • Carboxamide vs. Ester/Carboxylic Acid : The carboxamide moiety (target compound) balances solubility and membrane permeability better than esters (e.g., ) or carboxylic acids (), which are more polar .

Table 2: Functional Comparisons

Compound Name Biological Target/Activity Pharmacological Notes Reference
This compound Underexplored Structural similarity to synthetic cannabinoids suggests potential CNS activity.
Razaxaban Factor Xa inhibitor Orally bioavailable; used in thromboembolic disorders.
Berotralstat Plasma kallikrein inhibitor Treats hereditary angioedema; trifluoromethyl enhances target affinity.
Pyrazoline-benzoxazole hybrids () Antitubercular agents Thiophene-linked pyrazolines show MIC values < 1 µg/mL against M. tuberculosis.

Key Observations:

  • Target Selectivity: The target compound’s thiophene and fluoroethyl groups may direct activity toward neurological targets (e.g., cannabinoid receptors) compared to razaxaban’s Factor Xa inhibition or berotralstat’s kallikrein targeting .
  • Antimicrobial Potential: Thiophene-containing pyrazolines () exhibit potent antitubercular activity, suggesting the target compound could be repurposed for infectious diseases .

Preparation Methods

Synthesis of the Pyrazole Core with Thiophen-2-yl Substitution

The pyrazole ring substituted at the 3-position with a thiophen-2-yl group is typically prepared via condensation reactions involving hydrazine derivatives and β-dicarbonyl or β-cyano ketones bearing thiophene substituents.

  • Hydrazone Formation and Cyclocondensation:
    According to RSC Advances, the synthesis of 5-thiophene-pyrazoles can be achieved by condensing hydrazones derived from arenediazonium salts with 3-oxo-3-(2-thienyl)propionitrile using bases such as triethylamine in tert-butanol, yielding 4-cyano pyrazoles as intermediates. The use of triethylamine in tert-butanol at 30 °C gave the best yields (up to 73%) compared to other bases and solvents (Table 1 below).
Entry Base Solvent Temperature Yield (%)
1 NaOEt EtOH RT 21
2 tBuOK THF RT 22
3 LiHMDS THF -78 °C to RT Decomposition
4 NaH THF 0 °C to RT 39
5 NaH + 18-crown-6 THF RT 36
6 Et3N tBuOH 30 °C 57
7 Et3N (portionwise addition) tBuOH 30 °C 73
  • Hydrolysis and Conversion to Acid Chloride:
    The cyano group is hydrolyzed to the corresponding carboxylic acid under mild conditions (room temperature with KOH in methanol) to avoid side reactions. This acid is then converted to the acyl chloride using thionyl chloride in toluene, providing an activated intermediate for amide formation.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent at the N1 position of the pyrazole ring is introduced typically via nucleophilic substitution reactions using fluoroethyl halides.

  • Nucleophilic Substitution:
    The pyrazole nitrogen acts as a nucleophile reacting with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions to afford the N-(2-fluoroethyl) substituted pyrazole. This step generally proceeds under mild conditions, often in polar aprotic solvents to facilitate substitution.

Formation of the Carboxamide Group at C5

The carboxamide group is introduced by coupling the carboxylic acid or its activated derivative (acyl chloride) with an amine.

  • Amide Coupling:
    After conversion of the carboxylic acid to the acyl chloride, the compound is reacted with an appropriate amine (such as ammonia or substituted amines) in the presence of a base (e.g., triethylamine) at low temperature (0 °C to room temperature) to form the carboxamide. The reaction is typically quenched with water and the product purified by extraction and chromatography.

Representative Synthetic Route Summary

Step Transformation Reagents/Conditions Yield/Notes
1 Formation of 4-cyano-3-(thiophen-2-yl)pyrazole Hydrazone + 3-oxo-3-(2-thienyl)propionitrile, Et3N, tBuOH, 30 °C Up to 73% yield
2 Hydrolysis of cyano to carboxylic acid KOH in methanol, RT Mild conditions to prevent by-products
3 Conversion to acyl chloride Thionyl chloride in toluene, reflux 3 h 98% yield of acid chloride
4 Amide formation Amine + triethylamine, DCM, 0 °C to RT, 16 h Moderate yields (~36% reported for some amides)
5 N1-Fluoroethylation 2-fluoroethyl halide, base, polar aprotic solvent Typical nucleophilic substitution

Additional Considerations and Reaction Analysis

  • Regioselectivity:
    The regiochemistry of pyrazole formation can be influenced by the nature of hydrazine derivatives and reaction conditions. For example, arylhydrazine hydrochlorides favor 1,3-substitution patterns, while free hydrazines may lead to 1,5-substitution regioisomers.

  • Reaction Conditions Optimization:
    The choice of base, solvent, temperature, and order of reagent addition critically affects yields and purity. Triethylamine in tert-butanol is optimal for pyrazole ring formation with thiophene substitution.

  • Purification:
    Products are typically purified by flash chromatography on silica gel using mixtures of hexanes and ethyl acetate.

Summary of Key Research Findings

  • The preparation of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves a multi-step synthesis starting from hydrazone and β-ketonitrile precursors to build the pyrazole-thiophene core.
  • Introduction of the 2-fluoroethyl group is efficiently achieved via nucleophilic substitution with fluoroethyl halides.
  • Conversion of cyano to carboxamide functionality is performed through hydrolysis to acid, conversion to acyl chloride, and amide coupling with amines under mild conditions.
  • Reaction yields vary depending on the step and conditions, with pyrazole ring formation yields up to 73% and amide coupling yields around 36% reported in some cases.
  • Regioselectivity and reaction optimization are critical and have been studied using NMR and crystallographic methods to confirm product structures.

Q & A

Q. What are the optimized synthetic routes for 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with cyclization of thiophene and pyrazole precursors. Key steps include:

  • Cyclization : Reacting 2-fluoroethyl hydrazine with a thiophene-containing diketone under acidic conditions to form the pyrazole core.
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid intermediate with an amine. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Yield improvements (up to 28–35%) are achieved via continuous flow reactors in industrial settings .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC-MS : Confirms molecular weight (MW 293.3 g/mol) and purity (>95%) by retention time alignment and fragmentation patterns.
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluoroethyl at N1, thiophene at C3) and confirms stereochemistry.
  • X-ray Diffraction : Resolves crystal packing and bond angles, often refined using SHELX software for small-molecule structures .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition Assays : Test against serine proteases (e.g., Factor Xa) using fluorogenic substrates. IC₅₀ values <10 nM indicate high potency.
  • Cellular Toxicity : MTT assays in HEK293 or HepG2 cells to determine CC₅₀ (cytotoxicity concentration).
  • Binding Affinity : Surface plasmon resonance (SPR) to measure KD values for target proteins .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in protein-ligand complexes involving this compound?

Co-crystallization with target proteins (e.g., Factor IXa/Xa) followed by data collection at 1.8–2.1 Å resolution. SHELXL refines occupancy and anisotropic displacement parameters, while SHELXE phases electron density maps. Key interactions (e.g., CF₃–Arg143 hydrogen bonding) are validated via PyMOL .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies for pyrazole-carboxamide derivatives?

  • Substituent Modulation : Replace the 2-fluoroethyl group with methoxyethyl to reduce off-target binding.
  • Bioisosteric Replacement : Substitute thiophene with benzothiophene to enhance π-stacking with hydrophobic pockets.
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .

Q. How does this compound interact with coagulation factors (e.g., Factor Xa) at the molecular level?

Molecular dynamics simulations reveal:

  • The carboxamide group forms hydrogen bonds with Ser195 in Factor Xa’s catalytic triad.
  • The thiophene moiety occupies the S4 pocket, stabilized by van der Waals interactions.
  • Fluorine atoms enhance binding via halogen bonding with Tyr99 .

Q. What pharmacokinetic challenges arise from fluorinated substituents, and how are they addressed?

  • Oral Bioavailability : The 2-fluoroethyl group increases metabolic stability but reduces solubility. Co-administration with cyclodextrin improves absorption.
  • Half-Life Extension : PEGylation of the carboxamide moiety prolongs circulation time in murine models.
  • CYP450 Inhibition : Fluorine reduces interaction with CYP3A4, minimizing drug-drug interactions .

Q. How can advanced chromatographic methods resolve enantiomeric impurities in synthesized batches?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase.
  • Supercritical Fluid Chromatography (SFC) : Achieves baseline separation of R/S enantiomers in <10 minutes with CO₂/ethanol gradients.
  • LC-MS/MS : Quantifies impurities at <0.1% levels using MRM transitions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

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